3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid

Cross-coupling Synthetic handle C–C bond formation

3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS 1131614-61-3) is a benzoic acid derivative bearing an iodine atom at the 3-position and a piperidin-1-ylmethyl substituent at the 4-position. With a molecular formula of C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol, this compound serves as a versatile synthetic intermediate that marries the reactivity of an aryl iodide handle for cross-coupling chemistry with the drug-likeness conferred by the piperidine moiety.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
CAS No. 1131614-61-3
Cat. No. B3082648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid
CAS1131614-61-3
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I
InChIInChI=1S/C13H16INO2/c14-12-8-10(13(16)17)4-5-11(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,16,17)
InChIKeyZYPGVRYZSLQUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS 1131614-61-3): A Dual-Functional Building Block for Halogen-Enabled Coupling and Piperidine-Tethered Drug Design


3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS 1131614-61-3) is a benzoic acid derivative bearing an iodine atom at the 3-position and a piperidin-1-ylmethyl substituent at the 4-position . With a molecular formula of C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol, this compound serves as a versatile synthetic intermediate that marries the reactivity of an aryl iodide handle for cross-coupling chemistry with the drug-likeness conferred by the piperidine moiety . It is supplied as a research-grade building block (typically ≥95% purity) and is stored at room temperature [1].

Why 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid Cannot Be Replaced by Non-Halogenated or Alternative Amine Congeners in Synthesis-Driven Discovery Programs


Attempting to substitute 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid with non-iodinated analogs (e.g., 4-(piperidin-1-ylmethyl)benzoic acid) or alternative amine variants (e.g., morpholine derivatives) fundamentally alters both the synthetic trajectory and the physicochemical profile of downstream products. The iodine atom at the 3-position provides a critical—and quantifiably differentiated—handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that is absent in the des-iodo analog, while simultaneously elevating lipophilicity (ACD/LogP 3.64 vs. ~2.4 for the non-iodinated comparator) in a manner that directly impacts membrane permeability predictions . Conversely, replacing the piperidine ring with a morpholine introduces an additional hydrogen-bond acceptor, altering both logP and polar surface area (PSA) to an extent that can shift a compound across Lipinski boundaries . Quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant parameters for procurement.

Quantitative Differentiation Evidence for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid Against Closest Structural Analogs


Aryl Iodide as a Superior Cross-Coupling Handle: Synthetic Utility vs. Non-Halogenated 4-(Piperidin-1-ylmethyl)benzoic acid

The 3-iodo substituent enables well-established oxidative addition with Pd(0) catalysts, a capability entirely absent in the non-halogenated analog 4-(piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5). In the context of the LSD1 inhibitor patent family exemplified by US10053456, US10414761, and US9487511, the 4-(piperidin-1-ylmethyl)benzoic acid scaffold is used as a key pharmacophoric element; the 3-iodo intermediate offers a direct route for further diversification via C–C or C–N bond formation that the des-iodo version cannot provide without additional functionalization steps [1].

Cross-coupling Synthetic handle C–C bond formation

Measured Lipophilicity (ACD/LogP 3.64) and Its Impact on Predicted Membrane Permeability vs. Non-Iodinated Congener

The ACD/LogP of the target compound is predicted at 3.64, significantly higher than the LogP of 4-(piperidin-1-ylmethyl)benzoic acid, which is reported at approximately 2.37–2.43 across multiple prediction platforms . This ~1.2–1.3 log unit increase is attributable to the iodine atom and indicates greater membrane partitioning potential. In fragment-based and lead-optimization contexts, this difference can be decisive: a LogP shift of this magnitude can move a compound from a suboptimal permeability range to a range compatible with oral bioavailability or blood-brain barrier penetration.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA = 40.54 Ų) and Predicted CNS Penetration vs. Morpholine Analog

The experimentally relevant topological polar surface area (TPSA) of the target compound is reported as 40.54 Ų [1]. This value is notably lower than the TPSA of the morpholine-substituted analog 3-iodo-4-(morpholin-4-ylmethyl)benzoic acid (CAS 1131614-72-6), which, based on its additional ether oxygen, is expected to have a TPSA of approximately 49–50 Ų. In CNS drug design, a TPSA threshold of ≤60–70 Ų is often cited for blood-brain barrier penetration; the piperidine variant sits more comfortably within this range while the morpholine analog approaches the upper limit for some compound classes.

Polar surface area CNS penetration PSA

Fragment-Based Drug Discovery Relevance: Direct Structural Link to Clinical-Stage LSD1 Inhibitor GSK2879552 Scaffold

The core scaffold of 4-(piperidin-1-ylmethyl)benzoic acid is present in the clinical-stage, irreversible LSD1 inhibitor GSK2879552 (CAS 1401966-69-5), which bears a 4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid substructure [1]. The 3-iodo variant serves as a functionalizable intermediate that retains this validated pharmacophoric framework while providing a vector for further elaboration at the iodine position. This contrasts with the non-iodinated 4-(piperidin-1-ylmethyl)benzoic acid, which requires additional synthetic manipulation to introduce a halogen capable of participating in subsequent diversification chemistry.

LSD1 inhibitor Fragment-based Epigenetics

Safety Profile Differentiation: Hazard Classification and Handling Requirements vs. Non-Halogenated Comparator

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This profile is comparable to or slightly more stringent than that of the non-iodinated analog 4-(piperidin-1-ylmethyl)benzoic acid, which is also classified as an irritant but may not carry the H302 acute oral toxicity warning in all supplier SDS documentation. The presence of the iodine atom marginally increases molecular weight and may contribute to the H302 classification, which should be factored into institutional chemical risk assessments.

Safety Hazard classification Handling

Recommended Application Scenarios for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid in Drug Discovery and Chemical Biology


Late-Stage Diversification in LSD1-Targeted Epigenetic Programs

For teams pursuing LSD1 (KDM1A) inhibitors, this building block provides the core 4-(piperidin-1-ylmethyl)benzoic acid scaffold found in clinical-stage inhibitors such as GSK2879552, while the 3-iodo substituent enables late-stage Suzuki or Sonogashira couplings to introduce aryl, heteroaryl, or alkyne diversity elements . This accelerates SAR exploration compared to routes starting from non-halogenated precursors.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Halogenated Benzoic Acid Cores

The iodine atom serves as a universal coupling handle compatible with a wide range of Pd-catalyzed transformations, making this compound ideal for on-DNA or in-solution library synthesis where molecular diversity is paramount. Its TPSA of 40.54 Ų and ACD/LogP of 3.64 position it favorably for CNS-accessible fragment space [1].

Physicochemical Property Tuning in Lead Optimization Campaigns

When a lead series requires increased lipophilicity to improve membrane permeability or target engagement, replacement of a non-halogenated benzoic acid building block with the 3-iodo variant provides a predictable ~1.2 log unit increase in LogP while maintaining the piperidine pharmacophore. This allows medicinal chemists to systematically explore property-activity relationships without altering the core recognition element .

Quote Request

Request a Quote for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.